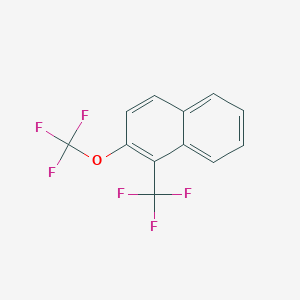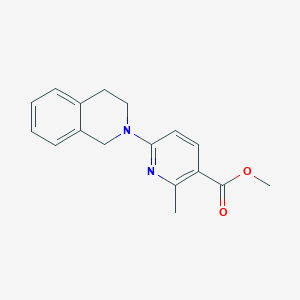
Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclopropanation of an appropriate alkene using a carbene precursor, such as diazo compounds, under the influence of a transition metal catalyst like rhodium or copper . The resulting cyclopropyl intermediate is then subjected to further functionalization to introduce the indazole core and the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds like cyclopropylmethylamine and cyclopropylcarbinol share the cyclopropyl group but differ in their overall structure and properties
Indazole derivatives: Other indazole derivatives, such as 1-methyl-1H-indazole and 3-nitro-1H-indazole, have similar core structures but different substituents, leading to varied biological activities
Uniqueness
Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate is unique due to its combination of a cyclopropylmethyl group and a tetrahydroindazole core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-5,7-dihydro-4H-indazole-3-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-4-20-15(19)14-12-7-8-16(2,3)9-13(12)18(17-14)10-11-5-6-11/h11H,4-10H2,1-3H3 |
InChI Key |
ZFQPZKYDQHKNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC(C2)(C)C)CC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)
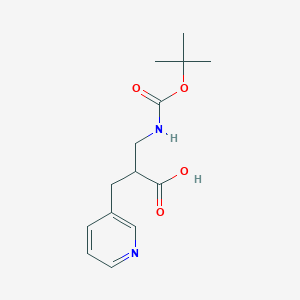
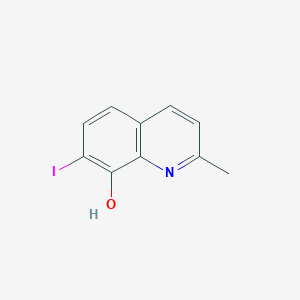
![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
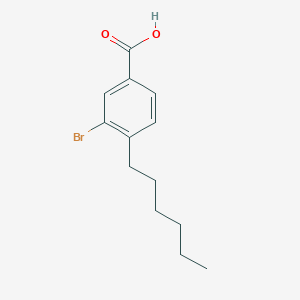
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)


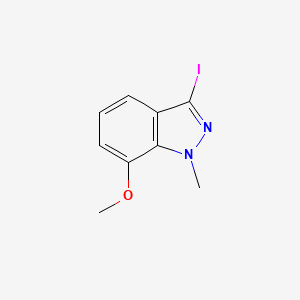
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
